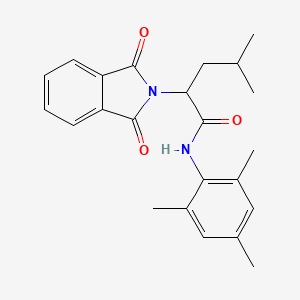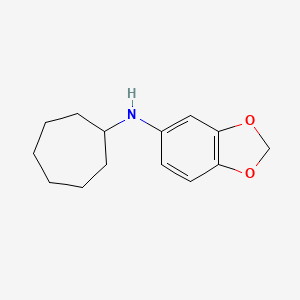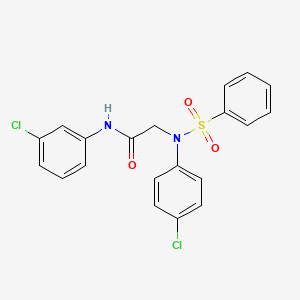![molecular formula C21H20N2O5S B5196567 N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5196567.png)
N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as FTY720, and it has been studied extensively for its ability to modulate the immune system, among other effects.
Wirkmechanismus
FTY720 exerts its effects on the immune system by binding to sphingosine-1-phosphate (S1P) receptors, which are expressed on various immune cells. By binding to these receptors, FTY720 prevents immune cells from leaving lymph nodes and entering the bloodstream, where they can cause inflammation and tissue damage.
Biochemical and Physiological Effects:
In addition to its effects on the immune system, FTY720 has been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-cancer properties, and it has also been studied for its potential as a treatment for Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
FTY720 has several advantages for use in lab experiments. For example, it is a synthetic compound that can be easily prepared in large quantities, and it has a well-defined chemical structure that allows for precise characterization. However, FTY720 also has some limitations, such as its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on FTY720. One area of interest is the development of new analogs of FTY720 that may have improved therapeutic properties. Another area of research is the investigation of the role of S1P receptors in other disease processes, such as cancer and autoimmune disorders. Finally, there is ongoing research into the mechanisms of action of FTY720 and its effects on various physiological systems.
Synthesemethoden
FTY720 is a synthetic compound that can be prepared through a multi-step process. The starting materials for the synthesis are 3,4-dimethoxybenzaldehyde and 2-thiophene carboxylic acid, which are converted into the corresponding acid chloride and aniline, respectively. These two building blocks are then combined in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of FTY720 have been extensively studied in scientific research. One of the most promising areas of research has been in the treatment of multiple sclerosis (MS). FTY720 has been shown to reduce the severity and frequency of relapses in MS patients, and it has also been shown to slow the progression of the disease.
Eigenschaften
IUPAC Name |
N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-26-18-8-7-14(11-19(18)27-2)20(24)23-17(12-16-6-4-10-29-16)21(25)22-13-15-5-3-9-28-15/h3-12H,13H2,1-2H3,(H,22,25)(H,23,24)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUIFGUTJOCGKF-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NCC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methylbenzenesulfonamide](/img/structure/B5196506.png)
![3-bromo-4-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5196507.png)
![(1R*,2R*,4R*)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5196516.png)
![4-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5196529.png)
![methyl 4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B5196533.png)
![N-(4-methylphenyl)-2-[4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B5196542.png)

![1-(2-fluorophenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5196548.png)
![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5196555.png)

![2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5196562.png)
![2-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-nitrobenzene](/img/structure/B5196565.png)
![1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]](/img/structure/B5196575.png)